5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid . Another approach includes the use of methylation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored .
Chemical Reactions Analysis
Types of Reactions
5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound, which may have different biological activities .
Scientific Research Applications
5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a kinase inhibitor.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Used in the preparation of kinase inhibitors.
Uniqueness
5,7-diisopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
5,7-di(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)14-9-8(5-12-13-9)10(16)15(7(3)4)11(14)17/h5-7H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBXHYPUDQNECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NN2)C(=O)N(C1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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